molecular formula C16H15Cl2NO B12288477 9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride

9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride

Cat. No.: B12288477
M. Wt: 308.2 g/mol
InChI Key: ONMMHDIXIDXKTN-UHFFFAOYSA-N
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Description

9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride is a complex organic compound with significant applications in the field of medicinal chemistry. It is known for its unique structure, which includes a chlorine atom, an oxygen atom, and a nitrogen atom within a tetracyclic framework. This compound is often studied for its potential therapeutic properties, particularly in the treatment of neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Tetracyclic Core: This step involves the construction of the tetracyclic framework through a series of cyclization reactions.

    Introduction of Functional Groups: Chlorine, oxygen, and nitrogen atoms are introduced into the structure through substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing automated reactors to carry out the cyclization and substitution reactions on a larger scale.

    Optimization of Reaction Conditions: Adjusting parameters such as temperature, pressure, and solvent to maximize yield and purity.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The chlorine atom can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders such as schizophrenia and bipolar disorder.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride involves its interaction with specific molecular targets in the body. It is known to act as an antagonist at serotonin (5HT2) and dopamine (D2) receptors. By blocking these receptors, the compound can modulate neurotransmitter activity, which is believed to contribute to its therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    Asenapine: An atypical antipsychotic with a similar tetracyclic structure and mechanism of action.

    Mianserin: Another compound with a related structure, used as an antidepressant.

Uniqueness

9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride is unique due to its specific combination of functional groups and its potent activity at serotonin and dopamine receptors. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H15Cl2NO

Molecular Weight

308.2 g/mol

IUPAC Name

9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride

InChI

InChI=1S/C16H14ClNO.ClH/c17-10-5-6-16-12(7-10)14-9-18-8-13(14)11-3-1-2-4-15(11)19-16;/h1-7,13-14,18H,8-9H2;1H

InChI Key

ONMMHDIXIDXKTN-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl

Origin of Product

United States

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